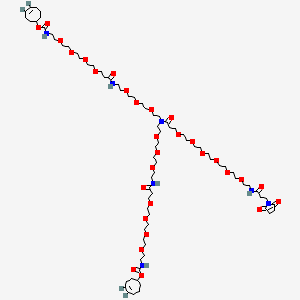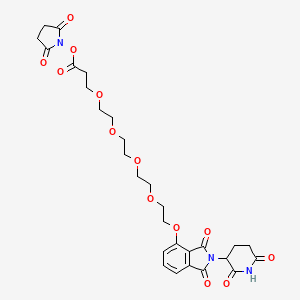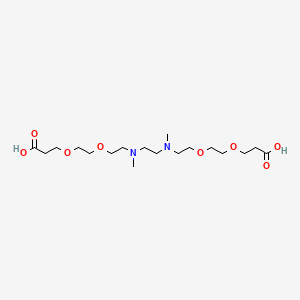
Boc-NH-PEG3-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-NH-PEG3-NHS ester: is a chemical compound that belongs to the polyethylene glycol (PEG) class. It is commonly used as a linker in the development of proteolysis targeting chimeras (PROTACs), which are designed to selectively degrade specific proteins within cells. This compound features a PEG chain, an N-hydroxysuccinimide (NHS) ester functional group, and a tert-butoxycarbonyl (Boc) protected amine.
Synthetic Routes and Reaction Conditions:
PEGylation Reaction: The synthesis of this compound typically involves the PEGylation of an NHS ester with a PEG chain of three ethylene glycol units.
Boc Protection: The amine group is protected using Boc anhydride to prevent unwanted reactions during the synthesis process.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Large-scale reactors and automated systems are often employed to maintain efficiency and reproducibility.
Types of Reactions:
Amide Bond Formation: this compound reacts with primary amines to form stable amide bonds.
Deprotection: The Boc group can be removed under acidic conditions to expose the free amine.
Common Reagents and Conditions:
Amide Bond Formation: NHS ester reacts with primary amines in neutral or weakly alkaline buffers.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed:
Amide-linked Products: The reaction with primary amines forms amide-linked products, which are stable and biologically active.
Deprotected Amine: Removal of the Boc group results in the free amine, which can be further modified or used in subsequent reactions.
Aplicaciones Científicas De Investigación
Chemistry: Boc-NH-PEG3-NHS ester is widely used in the synthesis of PROTACs, which are employed to target and degrade specific proteins for therapeutic purposes. Biology: It is used to modify proteins, peptides, and other biomolecules, enhancing their stability and solubility. Medicine: PROTACs developed using this compound are being explored for the treatment of various diseases, including cancer and neurodegenerative disorders. Industry: The compound is utilized in the pharmaceutical and biotechnology industries for drug development and bioconjugation applications.
Molecular Targets and Pathways:
PROTAC Mechanism: this compound facilitates the formation of PROTACs, which recruit specific target proteins to E3 ubiquitin ligases, leading to their ubiquitination and subsequent degradation by the proteasome.
Pathways: The compound is involved in the ubiquitin-proteasome pathway, a critical cellular mechanism for protein degradation.
Comparación Con Compuestos Similares
NHS-PEG-NHS Ester: Similar to Boc-NH-PEG3-NHS ester but lacks the Boc-protected amine.
Fmoc-NH-PEG-NHS Ester: Similar structure but uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Uniqueness:
Boc Protection: The presence of the Boc group provides an additional level of protection, making this compound more versatile in synthetic applications.
Application in PROTACs: Its use in PROTAC development is a unique feature that distinguishes it from other PEG-based linkers.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O9/c1-18(2,3)28-17(24)19-7-9-26-11-13-27-12-10-25-8-6-16(23)29-20-14(21)4-5-15(20)22/h4-13H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSQNPDDWGCFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106448.png)









